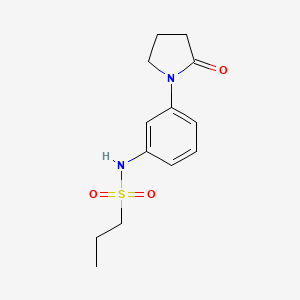![molecular formula C12H12N2O B2702649 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1017-51-2](/img/structure/B2702649.png)
1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h1-8H,9,13H2 . This indicates that the compound has a pyridinone ring with a 3-aminobenzyl group attached to it .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 133-134 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one, focusing on six unique applications:
Pharmaceutical Development
1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a scaffold for the development of new drugs, particularly in the treatment of neurological disorders. Its ability to interact with various neurotransmitter systems makes it a candidate for developing treatments for conditions such as depression, anxiety, and schizophrenia .
Cancer Research
This compound has been investigated for its anti-cancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death). Its mechanism involves the disruption of cellular signaling pathways that are crucial for cancer cell survival and proliferation .
Neuroprotective Agents
Research has indicated that 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one may have neuroprotective effects. It can protect neurons from oxidative stress and excitotoxicity, which are common pathways leading to neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This makes it a promising candidate for developing neuroprotective therapies .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell membranes and interfere with essential metabolic processes makes it a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and storing in a cool, well-ventilated place .
Eigenschaften
IUPAC Name |
1-[(3-aminophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h1-8H,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWBZMWYZZXIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017-51-2 |
Source


|
| Record name | 1-[(3-aminophenyl)methyl]-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2702570.png)
![3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2702572.png)
![8-ethoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2702574.png)
![3-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702577.png)
![2,6-difluoro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2702578.png)




![[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2702586.png)
![(E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide](/img/structure/B2702589.png)